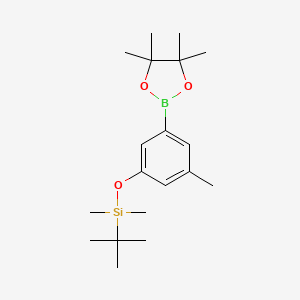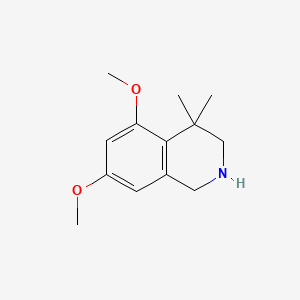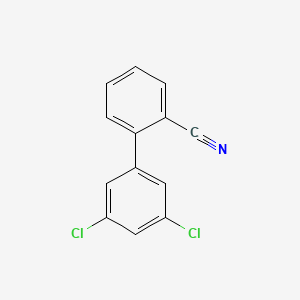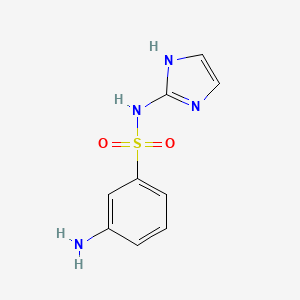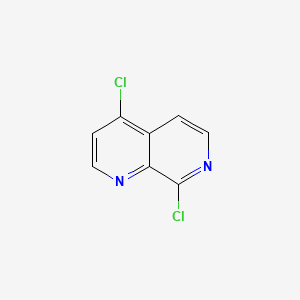![molecular formula C23H27Cl2N5 B572083 3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride CAS No. 1216720-69-2](/img/structure/B572083.png)
3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride
Overview
Description
Mechanism of Action
- SCH 79797 dihydrochloride is a potent and selective antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1) .
- SCH 79797 affects several pathways:
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
SCH 79797 dihydrochloride functions primarily as a PAR1 antagonist. PAR1 is a G-protein-coupled receptor that is activated by proteolytic cleavage. SCH 79797 dihydrochloride inhibits the binding of high-affinity thrombin receptor-activating peptides to PAR1 with an IC50 of 70 nM . This inhibition protects against ischemic injury and induces apoptosis. The compound interacts with various biomolecules, including enzymes and proteins involved in cell signaling pathways, thereby modulating their activity and downstream effects .
Cellular Effects
SCH 79797 dihydrochloride has significant effects on various cell types and cellular processes. It induces apoptosis and inhibits cell proliferation, which is particularly relevant in cancer research. The compound influences cell signaling pathways by blocking PAR1 activation, leading to altered gene expression and cellular metabolism. These effects contribute to its protective role against ischemic injury and its potential therapeutic applications in cancer treatment .
Molecular Mechanism
The molecular mechanism of SCH 79797 dihydrochloride involves its binding to PAR1, preventing the receptor’s activation by thrombin or other proteases. This inhibition disrupts the downstream signaling pathways that would normally be activated by PAR1, leading to reduced cell proliferation and increased apoptosis. Additionally, SCH 79797 dihydrochloride affects gene expression by modulating transcription factors and other regulatory proteins involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SCH 79797 dihydrochloride can vary over time. The compound is stable under desiccating conditions and can be stored for up to 12 months. Its stability and efficacy may decrease over time if not stored properly. Long-term studies have shown that SCH 79797 dihydrochloride maintains its ability to induce apoptosis and inhibit cell proliferation over extended periods, although the exact duration of its effects can depend on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of SCH 79797 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits PAR1 activation and protects against ischemic injury without causing significant adverse effects. At higher doses, SCH 79797 dihydrochloride may exhibit toxic effects, including excessive apoptosis and potential damage to healthy tissues. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
SCH 79797 dihydrochloride is involved in metabolic pathways related to cell signaling and apoptosis. The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. By inhibiting PAR1, SCH 79797 dihydrochloride affects the activity of downstream signaling molecules and enzymes, ultimately influencing cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, SCH 79797 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as PAR1-expressing cells. The distribution of SCH 79797 dihydrochloride can affect its efficacy and therapeutic potential, as well as its accumulation in specific tissues .
Subcellular Localization
SCH 79797 dihydrochloride is localized to specific subcellular compartments, where it exerts its effects on PAR1 and other biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its activity and function, as it ensures that SCH 79797 dihydrochloride reaches its intended targets within the cell .
Preparation Methods
Nebularine can be synthesized through various methods. One efficient synthetic route involves using inosine as a starting material. The process includes three main steps: acyl protection, sulfuration, and desulfuration. In the desulfuration step, 50% nitric acid is used as a desulfuration agent, avoiding the need for heavy metal catalysts and column chromatography . Another method involves the isolation of nebularine from a novel Microbispora species using Droplet Counter Current Chromatography .
Chemical Reactions Analysis
Nebularine undergoes several types of chemical reactions, including:
Oxidation: Nebularine can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Nebularine can undergo substitution reactions, particularly at the purine ring.
Common reagents used in these reactions include catalytic amounts of copper sulfate (CuSO₄) and water as a solvent . Major products formed from these reactions include various purine derivatives and analogues.
Scientific Research Applications
Nebularine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other nucleoside analogues.
Comparison with Similar Compounds
Nebularine is unique among purine nucleoside analogues due to its broad spectrum of biological activities. Similar compounds include:
Vidarabine: Another purine nucleoside analogue with antiviral properties.
Adenosine: A naturally occurring nucleoside involved in various physiological processes.
Zebularine: A cytidine analogue known for its ability to inhibit DNA methylation.
Nebularine stands out due to its high cytotoxicity and broad range of applications in both plant and animal systems.
Properties
IUPAC Name |
3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5.2ClH/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17;;/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJTXSQXGHYXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028401 | |
| Record name | SCH-79797 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216720-69-2 | |
| Record name | SCH-79797 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper mentions that SCH 79797 dihydrochloride is a specific PAR-1 receptor antagonist. Can you elaborate on how this compound interacts with PAR-1 and ultimately blocks the calcium transient triggered by PAR-1 agonists?
A1: While the paper states that SCH 79797 dihydrochloride effectively blocks the PAR-1 mediated calcium transient in rat podocytes [], it does not delve into the specific molecular mechanism of this interaction. Further research is needed to elucidate the exact binding site of SCH 79797 dihydrochloride on the PAR-1 receptor and the downstream signaling cascade that ultimately leads to the inhibition of calcium influx. Understanding this mechanism would be crucial for exploring the potential therapeutic applications of SCH 79797 dihydrochloride in conditions involving PAR-1 overactivation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


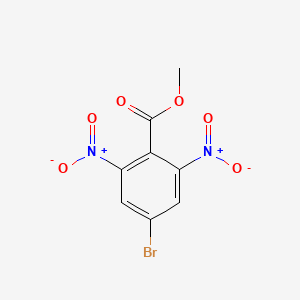
![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572004.png)
![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)


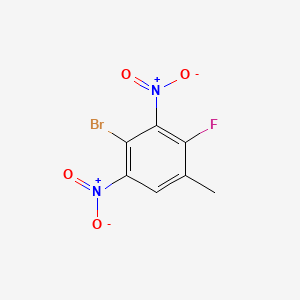
![2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B572014.png)

